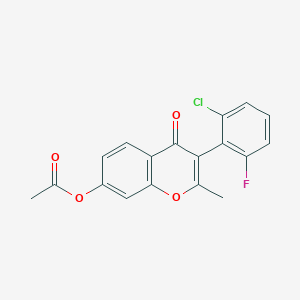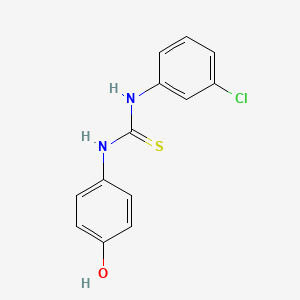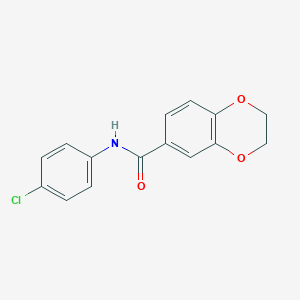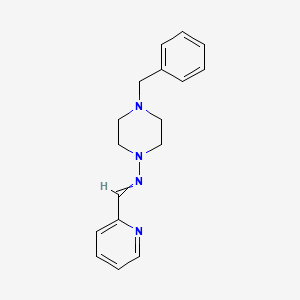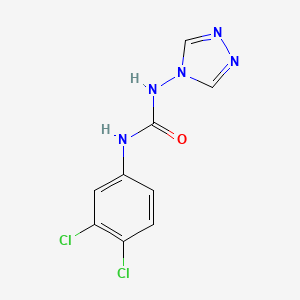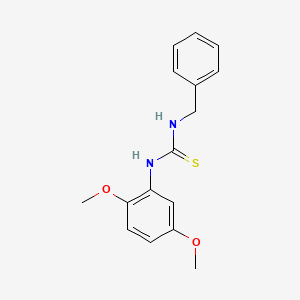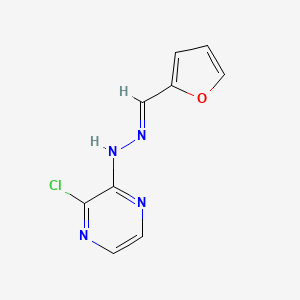![molecular formula C18H15N3O B5862570 N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide, commonly known as INH-NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INH-NAP belongs to the class of hydrazones, which are compounds that possess a hydrazone functional group (-N=N-) and have been studied for their antimicrobial, antiviral, and anticancer properties.
作用機序
The exact mechanism of action of INH-NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. INH-NAP has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, INH-NAP has been shown to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
INH-NAP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that INH-NAP can reduce oxidative stress and inflammation, increase cell viability, and induce apoptosis in cancer cells. In vivo studies have shown that INH-NAP can improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. INH-NAP has also been shown to have antibacterial and antiviral effects in vitro, particularly against multidrug-resistant strains of Mycobacterium tuberculosis and hepatitis C virus.
実験室実験の利点と制限
INH-NAP has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. It is also soluble in various organic solvents, which makes it easy to use in different experimental setups. However, INH-NAP has some limitations, including its low water solubility, which can limit its bioavailability in vivo. It also has low toxicity, which can make it difficult to use in experiments that require high doses or prolonged exposure.
将来の方向性
There are several future directions for research on INH-NAP. One area of interest is the development of novel formulations or delivery systems that can enhance its bioavailability and efficacy in vivo. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as viral infections, autoimmune diseases, and metabolic disorders. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential targets for drug development.
合成法
INH-NAP can be synthesized using a simple and efficient method that involves the reaction of isonicotinic acid hydrazide with 1-naphthaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
科学的研究の応用
INH-NAP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, INH-NAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, INH-NAP has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In infectious diseases, INH-NAP has been studied for its antibacterial and antiviral properties, particularly against Mycobacterium tuberculosis and hepatitis C virus.
特性
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13(20-21-18(22)15-9-11-19-12-10-15)16-8-4-6-14-5-2-3-7-17(14)16/h2-12H,1H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKXNBGPOYZOY-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


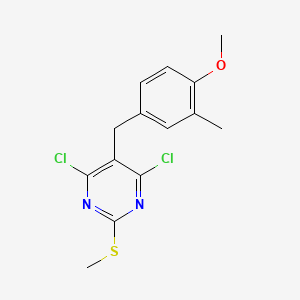

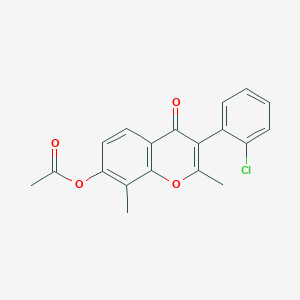
![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)
![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
